An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected amine and a reactive sulfonyl chloride, is a valuable building block in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, provides a detailed, inferred experimental protocol for its synthesis, and explores its chemical reactivity. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting. The information is presented to be a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Properties and Identifiers
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a heterocyclic compound containing a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen and a chlorosulfonyl group at the other. The presence of these two functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.
Physicochemical Data
Quantitative data for tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is summarized in the table below. It is important to note that while some data is available from chemical databases, experimental values for properties such as melting and boiling points are not widely reported.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | PubChem |
| CAS Number | 22914649 (from PubChem CID) | PubChem |
| Molecular Formula | C₉H₁₇ClN₂O₄S | PubChem |
| Molecular Weight | 284.76 g/mol | PubChem |
| Predicted XLogP3-AA | 1.0 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
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¹H NMR: Protons on the piperazine ring would be expected to appear as multiplets in the range of 3.0-4.0 ppm. The tert-butyl group would present as a singlet at approximately 1.4-1.5 ppm.
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¹³C NMR: The carbonyl carbon of the Boc group would resonate around 154 ppm, while the carbons of the piperazine ring would appear in the 40-50 ppm region. The tert-butyl carbons would be observed around 28 ppm.
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IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹, and for the carbonyl group (C=O stretching) of the Boc protector at approximately 1690-1700 cm⁻¹.
Synthesis
A specific, detailed experimental protocol for the synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is not widely published. However, a general and reliable method can be inferred from standard procedures for the synthesis of sulfonyl chlorides from secondary amines. The most common approach involves the reaction of the corresponding N-Boc protected piperazine with a sulfonating agent, such as sulfuryl chloride, in an inert solvent.
Inferred Experimental Protocol: Synthesis from N-Boc-piperazine
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
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tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (TEA) or another suitable non-nucleophilic base
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the solution to 0 °C using an ice bath.
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To the stirred solution, add triethylamine (1.1 eq).
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Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
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Quench the reaction by the slow addition of cold water.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: General workflow for the synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate.
Chemical Reactivity and Applications
The reactivity of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable intermediate for the synthesis of various sulfonamide derivatives. The Boc-protecting group provides stability under many reaction conditions and can be easily removed under acidic conditions to liberate the free amine for further functionalization.
Reactions with Nucleophiles (Signaling Pathway)
The primary application of this compound is in the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety reacts with primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, etc. This reaction is fundamental in the construction of diverse molecular scaffolds for drug discovery.
Caption: Reactivity of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with various nucleophiles.
Deprotection of the Boc Group
The tert-butyloxycarbonyl protecting group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection step unmasks the second nitrogen of the piperazine ring, allowing for subsequent chemical modifications at this position.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is not widely available, the safety precautions can be inferred from its structural similarity to other sulfonyl chlorides, particularly tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.[1]
Hazard Statements:
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H314: Causes severe skin burns and eye damage.[1]
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Reacts with water, potentially liberating toxic gas.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
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P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER or doctor/physician.
Handling:
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid contact with skin, eyes, and clothing.
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Keep away from moisture and water, as it can react to release corrosive and toxic fumes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a highly useful and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its bifunctional nature allows for sequential and selective modification at both nitrogen atoms of the piperazine ring. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and Boc-protected amines. The information provided in this guide is intended to facilitate its use in research and development, while emphasizing the need for appropriate safety measures.
